molecular formula C8H7N3O3 B2402238 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 54738-83-9

4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2402238
CAS No.: 54738-83-9
M. Wt: 193.162
InChI Key: KAFMRRZHGGINJG-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 37800-04-7) is a high-value heterocyclic building block for medicinal chemistry and drug discovery research. It belongs to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in pharmaceutical development due to its structural similarity to purine bases, which allows it to interact with a wide range of biological targets . This specific compound is of particular interest as a key intermediate in the synthesis of more complex molecules. Its molecular formula is C8H7N3O3 and it has a molecular weight of 193.16 g/mol . Researchers utilize this scaffold in the development of compounds with diverse pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties . The pyrazolo[3,4-b]pyridine core has been identified in investigational drugs and is a featured structure in the development of kinase inhibitors and other enzyme targets . This product is provided as a powder and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-7-4(3-10-11)6(12)5(2-9-7)8(13)14/h2-3H,1H3,(H,9,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFMRRZHGGINJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37800-04-7
Record name 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization under acidic conditions . Another approach involves the use of 1-substituted 3-methyl-1H-pyrazole as a starting material, which undergoes cyclization with suitable reagents to form the desired pyrazolopyridine structure .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Chemistry

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of esters, amides, and other derivatives. It is also utilized as a ligand in coordination chemistry, facilitating the study of metal complexes .

Biology

In biological research, this compound is employed in enzyme inhibition studies, acting as a probe for investigating biochemical pathways. Its interaction with specific molecular targets can modulate enzyme activity, making it useful in drug development and therapeutic research. For instance, studies have shown its potential in targeting specific enzymes involved in metabolic pathways .

Industry

The compound's unique chemical properties make it suitable for developing new materials such as polymers and dyes. Its reactivity allows for modifications that enhance material performance in various applications, including coatings and pharmaceuticals .

Case Study 1: Enzyme Inhibition

A study published in PMC9000541 explored the enzyme inhibition properties of this compound against specific targets involved in cancer metabolism. The results indicated significant inhibition rates, suggesting potential therapeutic applications.

Case Study 2: Material Science

Research documented in PMC9099536 highlighted the use of this compound in synthesizing novel polymeric materials that exhibited enhanced thermal stability and mechanical properties. The incorporation of the compound into polymer matrices demonstrated improved performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Table 1: Structural Features and Activity Profiles of Selected Analogs
Compound Name Position 1 Position 4 Position 5 Key Biological Activity Reference
4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Methyl Hydroxyl Carboxylic acid Under investigation (potential enzyme inhibition)
4-(Arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (7) Phenyl Arylamino Carboxylic acid Antibacterial (MIC comparable to oxacillin)
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (5) Phenyl Phenylamino Ethyl ester Antiviral (preclinical candidate)
1-Ethyl-4-hydrazino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (SQ20-006) Ethyl Hydrazino Ethyl ester Phosphodiesterase inhibition (IC₅₀ < 50 nM)
3'-Diethylaminomethyl-4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic ester (22) H Anilino + diethylaminomethyl Ethyl ester Antileishmanial (IC₅₀ = 0.12 µM)

Key Findings from Comparative Studies

Antibacterial Activity: The 4-(arylamino)-1-phenyl analog (compound 7) demonstrated potent activity against drug-resistant Staphylococcus epidermidis, with efficacy comparable to oxacillin .

Enzyme Inhibition: SQ20-006, bearing a hydrazino group at position 4, showed nanomolar inhibition of cyclic nucleotide phosphodiesterases . In contrast, the carboxylic acid group in the target compound may favor interactions with basic residues in enzyme active sites, though ester derivatives (e.g., compound 5) often exhibit higher bioavailability .

Antileishmanial Activity: 3'-Diethylaminomethyl-substituted esters (e.g., compound 22) achieved sub-micromolar IC₅₀ values against Leishmania amazonensis, attributed to enhanced hydrophobic interactions and steric complementarity . The hydroxyl group in the target compound may reduce log P compared to these esters, impacting membrane permeability.

Adenosine Receptor Modulation: Ethyl 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (compound 7 in ) selectively inhibits A₁ adenosine receptors (Ki < 10 nM) . The carboxylic acid in the target compound could mimic the ribose moiety of adenosine, but its ionization state at physiological pH may alter binding affinity.

Structure-Activity Relationship (SAR) Insights

  • Position 1 : Methyl or ethyl groups (e.g., target compound vs. SQ20-006) enhance metabolic stability compared to phenyl substituents.
  • Position 4: Hydroxyl groups improve solubility but may reduce potency against hydrophobic targets. Arylamino/hydrazino groups enhance target engagement via hydrogen bonding or π-π stacking.

Biological Activity

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its biological activities, particularly in enzyme inhibition and potential therapeutic applications. Its unique structure, characterized by a bicyclic arrangement of a pyrazole ring fused to a pyridine ring, contributes to its diverse biological interactions.

  • Molecular Formula : C8H7N3O3
  • Molecular Weight : 193.16 g/mol
  • CAS Number : 37800-04-7

The compound's structural features include hydroxy and carboxylic acid groups, which are crucial for its biological activity, enabling interactions with various molecular targets such as enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, influencing cellular responses.
  • Receptor Interaction : The presence of functional groups allows the compound to interact with receptors, potentially altering signaling pathways.

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as inhibitors of TBK1 (TANK-binding kinase 1), which plays a significant role in cancer signaling pathways. For instance, a derivative identified as compound 15y exhibited an IC50 value of 0.2 nM against TBK1 and demonstrated antiproliferative effects on various cancer cell lines including A172 and U87MG .

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine possess antiviral properties. In particular, compounds derived from this scaffold have shown effectiveness against viruses such as Vaccinia virus and Herpes Simplex Virus (HSV). For example, several derivatives were evaluated for their antiviral activity against HSV-1 in vitro, with some exhibiting significant inhibitory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at various positions on the pyrazolo[3,4-b]pyridine scaffold can enhance or diminish biological activity. For instance:

  • Substituents at the C3 position significantly influence enzyme inhibition potency.
  • The introduction of hydroxy and carboxylic acid groups is critical for maintaining biological activity.

Comparative Analysis with Similar Compounds

To illustrate the uniqueness and potential advantages of this compound over related compounds, a comparison table is provided below:

Compound NameKey FeaturesBiological Activity
1H-Pyrazolo[3,4-b]pyridineLacks hydroxy and carboxylic acid groupsDifferent reactivity
2H-Pyrazolo[3,4-b]pyridineDistinct tautomeric formsVaries in biological effects
4-Hydroxy-6-methyl...Hydroxy group enhances solubilityPotentially improved pharmacokinetics

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the pyrazolo[3,4-b]pyridine framework against various viral pathogens. In vitro assays showed that certain derivatives exhibited higher antiviral activities compared to standard treatments. This underscores the potential for developing new antiviral agents based on this chemical scaffold .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with pyrazole-4-carbaldehyde derivatives as building blocks (e.g., via hydrazine hydrate reactions under reflux in ethanol with acetic acid) to construct the pyrazolo[3,4-b]pyridine core .
  • Step 2 : Introduce the methyl group at the 1-position using alkylation agents like methyl iodide under basic conditions.
  • Step 3 : Carboxylic acid formation at the 5-position can be achieved through hydrolysis of ester precursors (e.g., ethyl pyrazole-5-carboxylate) using aqueous NaOH or HCl .
  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LCMS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign signals for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid (δ ~12.5 ppm, broad). The methyl group at the 1-position typically appears as a singlet near δ 3.9 ppm .
  • IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and structural integrity .

Q. How does solvent choice impact the stability of this compound during storage?

  • Stability Protocol :

  • Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid aqueous buffers at neutral or basic pH, which may degrade the pyrazole ring .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be applied to modify the pyrazole core for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substitution at Position 3 or 4 : Use Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (e.g., 4-pyridinylboronic acid) and Pd(PPh₃)₄ in degassed DMF/water (3:1) at 80°C .
  • Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₃PO₄ vs. Na₂CO₃) to improve yield. Monitor reaction progress via TLC (silica, UV detection) .
    • Data Contradictions : Conflicting reports on regioselectivity in Pd-mediated reactions may arise from steric effects of the methyl group at position 1. Use DFT calculations to predict reactive sites .

Q. What mechanistic insights explain the reactivity of the pyrazolo[3,4-b]pyridine system under acidic or basic conditions?

  • Mechanistic Analysis :

  • Acidic Conditions : Protonation of the pyridine nitrogen enhances electrophilicity at position 5, facilitating nucleophilic substitution (e.g., sulfonation or halogenation).
  • Basic Conditions : Deprotonation of the carboxylic acid group may lead to ring-opening via hydroxide attack at the electron-deficient pyrazole carbon. Validate using kinetic studies (UV-Vis monitoring) and isotopic labeling (¹⁸O tracking) .

Q. How can computational chemistry aid in predicting the biological activity of derivatives?

  • Strategy :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). The carboxylic acid group often participates in hydrogen bonding with active-site residues .
  • QSAR Models : Correlate electronic parameters (Hammett σ values) of substituents with bioactivity data (e.g., IC₅₀ values) to design optimized analogs .

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